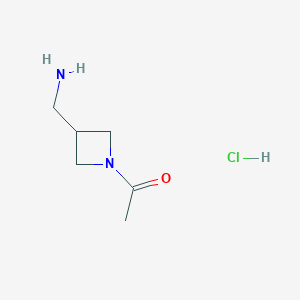
1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1803580-89-3 . Its IUPAC name is (1-acetyl-3-azetidinyl)methanamine hydrochloride . The molecular weight of this compound is 164.63 .
Molecular Structure Analysis
The molecular formula of “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is C6H12N2O.ClH . The InChI code for this compound is 1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Derivatives
1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride is a compound with potential applications in the synthesis of various chemical derivatives. Research has explored its use in the creation of macrocycles, demonstrating the intermediacy of azetidinone in reactions involving dichloropivalates. This process enables the generation of pendent-arm macrocycles with electrophilic and nucleophilic substituents, showcasing the compound's versatility in organic synthesis (Bernhardt et al., 2004).
Reactivity with Nucleophiles
Studies have shown that azetidin-3-ones derived from amino acids can react with various nucleophiles, producing amino-alcohol and amino-acid derivatives. This reactivity is crucial for constructing complex molecules, highlighting the compound's role in expanding the toolbox for synthetic chemistry (Podlech & Seebach, 1995).
Coupling Reactions
The synthesis of chiral donor–acceptor azetines demonstrates the potential for efficient coupling reactions with nitrogen and oxygen nucleophiles via 3-azetidinones. This process allows for the synthesis of amino acid derivatives, including peptides and natural products, showcasing the compound's applicability in medicinal chemistry and drug development (Marichev et al., 2019).
Biological Activities
Research into the synthesis of novel azetidinone derivatives has highlighted their significant anti-inflammatory, analgesic, and anticonvulsant activities. This indicates the potential for 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives to serve as leads in the development of new therapeutic agents (El-Sawy et al., 2014).
Antibacterial Agents
Synthesis efforts have also focused on creating azetidinone derivatives with potential antibacterial properties. By exploring various substituents, researchers have identified compounds with significant activity against common bacterial strains, suggesting the utility of 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives in addressing antibiotic resistance (Mohite & Bhaskar, 2011).
Safety and Hazards
The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAXEXGKHVPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

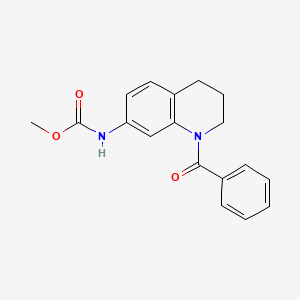
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
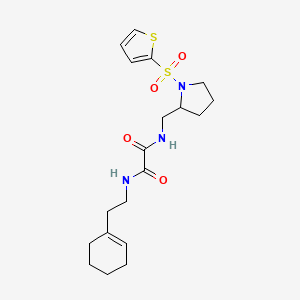
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
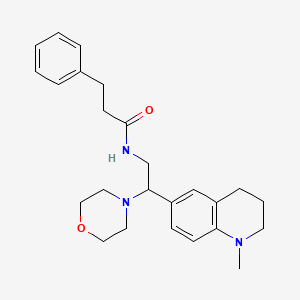

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
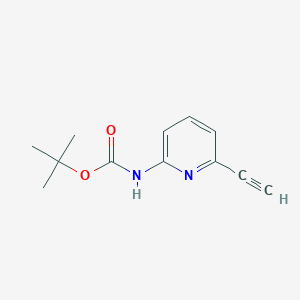

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
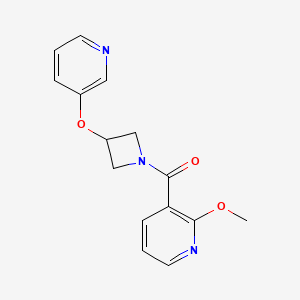
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)